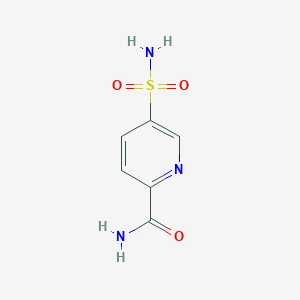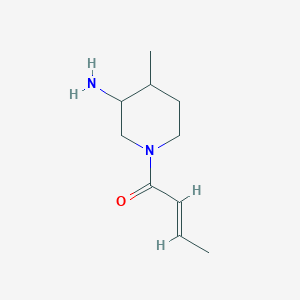
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₈H₇F₂NO₂S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu₄N⁺F⁻) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with cyclopropyl sulfonyl fluoride under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and may require the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions may produce sulfonyl fluorides with different oxidation states.
Applications De Recherche Scientifique
6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and protein labeling.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom and sulfonyl fluoride group can form strong covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This makes the compound a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the cyclopropyl and sulfonyl fluoride groups.
3-Bromo-2-fluoropyridine: An intermediate in the synthesis of 6-Cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride, with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex fluorinated compounds .
Propriétés
Formule moléculaire |
C8H7F2NO2S |
|---|---|
Poids moléculaire |
219.21 g/mol |
Nom IUPAC |
6-cyclopropyl-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C8H7F2NO2S/c9-8-7(14(10,12)13)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
LRXKOGNLGLOUQC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)




![1-{[5-Methyl-2-(thiophen-2-YL)-1,3-oxazol-4-YL]methyl}piperazine](/img/structure/B13218815.png)



amine](/img/structure/B13218853.png)




